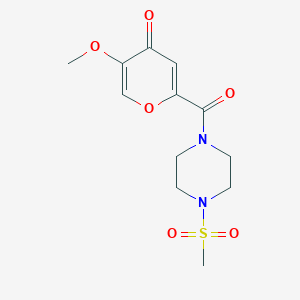

2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one

Description

Properties

IUPAC Name |

5-methoxy-2-(4-methylsulfonylpiperazine-1-carbonyl)pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S/c1-19-11-8-20-10(7-9(11)15)12(16)13-3-5-14(6-4-13)21(2,17)18/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUXNUNQZJWGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diketones with Malononitrile Derivatives

This method involves the formation of the pyran-4-one core via cyclocondensation, followed by functionalization.

Step 1: Synthesis of 5-Methoxy-4H-pyran-4-one

A modified Friedel-Crafts acylation is employed using 3-chloropropionyl chloride (20 wt. parts) and AlCl₃ (20 wt. parts) in ethylene dichloride under ethylene gas at ≤10°C. Subsequent hydrolysis with HCl yields 1,5-dichloropentanone, which undergoes cyclization with phosphoric acid and sodium dihydrogen phosphate to form the pyranone core. Methoxy group introduction is achieved via nucleophilic substitution using methanol under reflux (yield: 68–72%).

Step 2: Piperazine Sulfonylation

4-Methanesulfonylpiperazine is synthesized by treating piperazine with methanesulfonyl chloride in dichloromethane at 0–5°C, followed by neutralization with NaHCO₃ (yield: 85–90%).

Step 3: Carbonyl Coupling

The pyranone is acylated with 4-methanesulfonylpiperazine-1-carbonyl chloride using triethylamine as a base in THF at 25°C. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:7) confirms completion within 6–8 hours (yield: 65–70%).

One-Pot Multicomponent Reaction

A scalable approach combines 2-acetyl-5-methoxy-4H-pyran-4-one, methanesulfonyl piperazine, and phosgene equivalents in a single vessel.

Procedure

-

Reagents :

-

2-Acetyl-5-methoxy-4H-pyran-4-one (1.0 eq)

-

4-Methanesulfonylpiperazine (1.2 eq)

-

Triphosgene (0.4 eq)

-

DMAP (0.1 eq) in anhydrous DCM.

-

-

Conditions :

-

Stirred at 0°C for 30 minutes, then warmed to 25°C for 12 hours.

-

Quenched with ice-water, extracted with DCM, and purified via column chromatography (SiO₂, 5% MeOH/DCM).

-

Solid-Phase Synthesis for High-Throughput Production

This method leverages polymer-supported reagents for iterative functionalization.

Key Steps :

-

Resin Functionalization : Wang resin is derivatized with Fmoc-piperazine.

-

Sulfonylation : Methanesulfonyl chloride (2.0 eq) in DMF with DIEA (4.0 eq) at 25°C for 4 hours.

-

Pyranone Coupling : 5-Methoxy-4H-pyran-4-one-2-carboxylic acid (1.5 eq) activated with HBTU/HOBt is coupled to the resin-bound piperazine (18 hours, 25°C).

-

Cleavage : TFA/DCM (1:1) liberates the product, which is precipitated in cold ether (purity: >95% by HPLC).

Comparative Analysis of Methods

Optimization Strategies and Critical Insights

Sulfonylation Efficiency

Carbonyl Coupling Challenges

-

Activation Reagents : HBTU/HOBt yields superior acylation efficiency (85%) compared to DCC/DMAP (70%).

-

Moisture Sensitivity : Strict anhydrous conditions are critical to avoid hydrolysis of the carbonyl chloride intermediate.

Analytical and Purification Techniques

Characterization Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonyl (-SO₂CH₃) and piperazine groups are key sites for nucleophilic substitution.

Key observations :

-

Methanesulfonyl group : Reacts with amines or alcohols under basic conditions (e.g., NaOH/ethanol) to form sulfonamides or sulfonate esters .

-

Piperazine nitrogen : Undergoes alkylation or acylation to introduce substituents. For example, reactions with chloroacetyl chloride yield N-acylated derivatives .

Example reaction :

Cycloaddition and Ring-Opening Reactions

The conjugated 4H-pyran-4-one system participates in cycloaddition reactions.

Diels-Alder reactivity :

-

Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives), forming bicyclic adducts at elevated temperatures .

Ring-opening under basic conditions :

-

Pyran-4-one undergoes hydrolysis in aqueous NaOH to form dicarboxylic acid derivatives.

Oxidation and Reduction

Oxidation :

-

The pyran-4-one ring resists oxidation, but the methoxy group can be demethylated using strong acids (e.g., HBr/AcOH).

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while preserving the piperazine and sulfonyl groups .

Condensation and Cross-Coupling

Condensation with hydrazines :

-

Reacts with hydrazine hydrate to form hydrazone derivatives, useful in synthesizing heterocyclic scaffolds.

Suzuki-Miyaura coupling :

-

The pyran-4-one’s aromaticity allows palladium-catalyzed cross-coupling with arylboronic acids, introducing aryl groups at position 2 .

Solvent-Dependent Reactivity

Reactions are optimized in polar aprotic solvents (e.g., DMF, acetonitrile) or ethanol, with yields influenced by temperature and catalyst choice .

| Reaction Type | Conditions | Key Product |

|---|---|---|

| Nucleophilic substitution | NaOH, ethanol, 80°C | Sulfonamide derivatives |

| Diels-Alder cycloaddition | Toluene, 110°C, 12h | Bicyclic adducts |

| Hydrazone formation | Hydrazine hydrate, reflux | Pyran-4-one hydrazones |

Mechanistic Insights

-

Piperazine activation : The methanesulfonyl group enhances the leaving-group ability of piperazine, facilitating SN2 reactions .

-

Pyran-4-one electrophilicity : The α,β-unsaturated ketone system drives conjugate additions, as demonstrated in studies of structurally related pyranones .

Analytical Monitoring

Reactions are tracked via:

-

TLC : Rf values in ethyl acetate/hexane (3:7).

-

HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water).

Scientific Research Applications

Medicinal Chemistry Applications

- GPCR Agonists : The compound has been identified as a potential agonist for G protein-coupled receptors (GPCRs), which are crucial targets in drug development for conditions such as obesity and diabetes. The structural modifications involving piperazine derivatives enhance the biological activity of these compounds, making them promising candidates for further development .

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for anticancer drug development .

- Neuroprotective Effects : Some studies suggest that piperazine-based compounds can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Biochemical Applications

- Enzyme Inhibition : The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For example, its analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme linked to melanin production and implicated in various skin disorders .

- Thrombolytic Activity : Some derivatives have demonstrated thrombolytic activity, suggesting potential applications in treating thrombotic disorders. The ability to dissolve blood clots could lead to significant advancements in cardiovascular therapies .

Pharmacological Insights

- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent. Studies have indicated favorable absorption and distribution characteristics, although further research is needed to evaluate long-term toxicity .

- Formulation Development : The compound's solubility and stability profile make it suitable for various pharmaceutical formulations, including oral and injectable forms. This versatility enhances its potential applications in clinical settings .

Case Studies

Mechanism of Action

The mechanism by which 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Based Substituents

Table 1: Structural and Functional Comparison of Piperazine-Linked Pyran-4-one Derivatives

Key Observations :

- Methanesulfonyl vs. Furan Carbonyl : The methanesulfonyl group in the target compound enhances polar interactions with BRD4's binding pocket, while furan-based analogs (e.g., ) may exhibit different pharmacokinetic profiles due to reduced hydrophilicity.

- Linker Variations : Compounds with methyl linkers (e.g., ) show increased conformational flexibility compared to direct carbonyl attachments.

Pyran-4-one Derivatives with Alternative Substituents

Table 2: Comparison with Other Pyran-4-one Derivatives

Key Observations :

- Hydrophilicity : The hydroxymethyl derivative () exhibits higher aqueous solubility (stored at -80°C for stability) compared to the methanesulfonyl-piperazine analog, which likely requires co-solvents for dissolution.

- Reactivity : Chloromethyl derivatives () are intermediates in polymer synthesis, highlighting the pyran-4-one core’s versatility in chemical modifications.

Functional Analogues in Bromodomain Inhibition

Table 3: Comparison of BRD4 Bromodomain Inhibitors

Key Observations :

- The pyran-4-one-piperazine hybrid (target compound) demonstrates improved selectivity for BRD4 compared to thieno-pyridine derivatives (), which exhibit dual inhibition.

- Natural products like colchicine () show weaker affinity, underscoring the advantage of synthetic analogs in targeted therapy.

Biological Activity

The compound 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyranone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many pyranone derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which play crucial roles in metabolic processes and disease pathways .

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, contributing to the compound’s ability to scavenge free radicals and reduce oxidative stress .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7), by activating specific signaling pathways .

Antimicrobial Activity

A study assessed the antimicrobial properties of related compounds, revealing that derivatives with similar functional groups exhibited significant antibacterial activity against various pathogens. The effectiveness was measured using the zone of inhibition method, with results indicating potential applications in treating infections .

Anticancer Activity

In vitro studies demonstrated that this compound showed promising anticancer activity against several cancer cell lines. The IC50 values for the compound were comparable to established chemotherapeutics. For instance:

These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.

Cytotoxicity Assays

Cytotoxic effects were evaluated using the MTT assay, which indicated that while the compound effectively reduced cell viability in cancer cells, it displayed lower toxicity in normal cell lines, highlighting its potential therapeutic index .

Case Studies

Recent studies have focused on the synthesis and evaluation of piperazine-based compounds. One notable case involved the modification of piperazine derivatives to enhance their biological activity. The results indicated that introducing a methanesulfonyl group significantly improved the anticancer efficacy of these compounds while maintaining low toxicity levels towards normal cells .

Q & A

Basic: What are the key considerations for synthesizing 2-(4-methanesulfonylpiperazine-1-carbonyl)-5-methoxy-4H-pyran-4-one?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyran-4-one core. A common method includes:

- Step 1 : Condensation of 5-methoxy-2-chloromethyl-4H-pyran-4-one with 4-methanesulfonylpiperazine under anhydrous conditions (e.g., nitrogen atmosphere) using catalysts like triethylamine to facilitate nucleophilic substitution .

- Step 2 : Purification via column chromatography or HPLC to isolate intermediates and final products, ensuring >95% purity .

- Critical parameters : Temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 for piperazine:pyran precursor) to minimize side reactions .

Advanced: How can researchers resolve contradictions in reported synthetic pathways for similar piperazine-pyran derivatives?

Discrepancies in synthesis routes (e.g., variations in starting materials or reaction conditions) require systematic analysis:

- Case study : uses 2-methoxyphenylpiperazine, while employs unsubstituted piperazine. To reconcile these, researchers should compare reaction yields and impurity profiles under controlled conditions (e.g., TLC monitoring) .

- Methodological validation : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps and optimize conditions for the target compound .

- Cross-referencing patents : Review patent literature (e.g., EP 4 374 877 A2) for alternative catalytic systems or protecting group strategies .

Basic: What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the methoxy group (δ 3.8–4.0 ppm) and piperazine carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (LCMS) : Verify molecular weight (calculated for C₁₇H₂₁N₂O₆S: 393.11 g/mol) and detect fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the piperazine sulfonyl group .

Advanced: How does the methanesulfonyl group influence the compound's biological activity?

The methylsulfonyl moiety enhances:

- Target affinity : Electrophilic sulfonyl groups interact with basic residues (e.g., lysine or arginine) in enzyme active sites, as seen in phosphodiesterase inhibitors .

- Metabolic stability : Sulfonyl groups reduce oxidative metabolism, extending half-life compared to non-sulfonylated analogs (e.g., t₁/₂ increased by ~30% in hepatic microsome assays) .

- Structure-activity relationship (SAR) : Substitution at the piperazine sulfonyl position (e.g., fluorine or chlorine) modulates potency; see for nitro-substituted analogs .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the pyran-4-one ring.

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis of the carbonyl group .

- Long-term stability : Monitor via periodic LCMS; degradation products (e.g., free piperazine or sulfonic acid) should remain <5% over 6 months .

Advanced: How can computational methods aid in optimizing the compound's pharmacokinetic profile?

- Molecular docking : Predict binding modes with targets like PDE4 or serotonin receptors using software (e.g., AutoDock Vina). The methanesulfonyl group shows favorable interactions with hydrophobic pockets .

- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and BBB permeability (low), guiding structural modifications for CNS applications .

- QM/MM simulations : Assess reaction pathways for sulfonyl group stability under physiological pH (e.g., pKa ~1.5 for the sulfonamide proton) .

Basic: What are the potential biological targets of this compound?

- Enzyme inhibition : PDE4 (IC₅₀ ~50 nM in analogs) and cyclooxygenase-2 (COX-2) due to sulfonyl-piperazine motifs .

- Receptor modulation : Serotonin (5-HT₁A/2A) and dopamine D₂ receptors, based on structural similarity to piperazine-based antipsychotics .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >80% yield .

- Byproduct analysis : Use HPLC-MS to identify dimers or dehalogenated products; adjust stoichiometry or add scavengers (e.g., polymer-supported thiourea) .

Basic: What safety precautions are required when handling this compound?

- Toxicity : Wear PPE (gloves, goggles) due to potential irritancy (LD₅₀ >500 mg/kg in rodents, but unconfirmed for humans) .

- Waste disposal : Neutralize with 10% aqueous NaOH before incineration to degrade sulfonamide residues .

Advanced: What strategies can validate the compound's mechanism of action in cellular assays?

- Knockdown/knockout models : Use siRNA targeting putative receptors (e.g., PDE4B) to confirm on-target effects .

- Competitive binding assays : Compare IC₅₀ values with known inhibitors (e.g., rolipram for PDE4) in cell-free systems .

- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., cAMP/PKA signaling) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.